molecular formula C24H19F3N4O2S B2598964 2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902910-98-9

2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2598964
CAS RN: 902910-98-9
M. Wt: 484.5
InChI Key: OBCNXOOKKUHXGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a common structure in many biological molecules . The molecule also has a thioether group (S-), a trifluoromethyl group (CF3), and a benzyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thioether group might be susceptible to oxidation, and the trifluoromethyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2S/c1-15-8-10-16(11-9-15)13-31-22(33)17-5-4-12-28-21(17)30-23(31)34-14-20(32)29-19-7-3-2-6-18(19)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCNXOOKKUHXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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